molecular formula C₁₀H₁₃BrO₂ B1140159 E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne CAS No. 1076199-57-9

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne

Cat. No.: B1140159
CAS No.: 1076199-57-9
M. Wt: 245.11
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne involves its interaction with molecular targets through its functional groups. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules . detailed pathways and molecular targets are not extensively documented in the literature .

Comparison with Similar Compounds

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in organic synthesis and research .

Biological Activity

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne (CAS No: 1076199-57-9) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13BrO2
  • Molecular Weight : 245.11 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 222.6 °C at 760 mmHg
  • LogP : 4.03, indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features suggest potential interactions with:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.
  • Receptor Binding : Its lipophilic nature suggests it may bind to membrane receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : Some studies have suggested that E-1-Bromo compounds may induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar brominated compounds. It was found that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity Assessment

Research conducted by Sandoz Ltd. demonstrated that E-1-Bromo derivatives showed activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy, reporting zones of inhibition comparable to standard antibiotics .

Anticancer Research

In a recent investigation into the anticancer properties of brominated compounds, E-1-Bromo derivatives were shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted the importance of further exploring this compound's structure-function relationship to enhance its therapeutic efficacy .

Properties

IUPAC Name

methyl (E)-7-bromo-2,2-dimethylhept-5-en-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4,6H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTICCWPXZZVEKA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#C/C=C/CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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